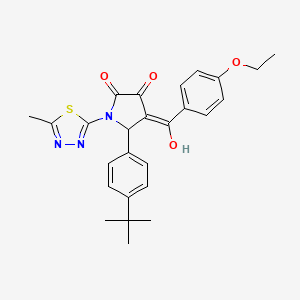

5-(4-(tert-Butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

説明

This compound belongs to the pyrrolone class of heterocyclic molecules, characterized by a central pyrrol-2-one core substituted with a 4-(tert-butyl)phenyl group at position 5, a 4-ethoxybenzoyl moiety at position 4, and a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1.

特性

CAS番号 |

439947-52-1 |

|---|---|

分子式 |

C26H27N3O4S |

分子量 |

477.6 g/mol |

IUPAC名 |

(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H27N3O4S/c1-6-33-19-13-9-17(10-14-19)22(30)20-21(16-7-11-18(12-8-16)26(3,4)5)29(24(32)23(20)31)25-28-27-15(2)34-25/h7-14,21,30H,6H2,1-5H3/b22-20+ |

InChIキー |

PIOMUIFYABUZFS-LSDHQDQOSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)/O |

正規SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-(4-(tert-ブチル)フェニル)-4-(4-エトキシベンゾイル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-1H-ピロール-2(5H)-オンの合成は、通常、複数段階の有機反応を伴います。 出発物質には、置換されたベンズアルデヒド、チアゾール、ピロールオンが含まれることがよくあります。 主要なステップには以下が含まれる可能性があります。

アルドール縮合: アルドール縮合反応によるピロールオンコアの形成。

置換反応: 求核置換反応によるtert-ブチル基とエトキシベンゾイル基の導入。

環化: 硫黄含有試薬を含む環化反応によるチアゾール環の形成。

工業的生産方法

この化合物の工業的生産は、収率と純度を最大限に高めるために合成経路を最適化する必要があります。 これには以下が含まれる可能性があります。

触媒: 反応速度と選択性を高めるための触媒の使用。

精製: 再結晶、クロマトグラフィー、蒸留などの技術による最終生成物の精製。

化学反応の分析

科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。 そのユニークな構造により、さまざまな官能基化と修飾が可能です。

生物学

生物学的研究では、この化合物の誘導体は、抗菌性や抗癌性などの興味深い生物活性を持つ場合があります。 研究では、生物学的標的との相互作用や治療薬としての可能性に焦点を当てる可能性があります。

医学

医薬品化学では、この化合物は、薬物候補としての可能性を探求することができます。 その構造的特徴により、特定の酵素や受容体と相互作用し、治療効果をもたらす可能性があります。

産業

産業では、この化合物は、ポリマーやコーティングなどの新素材の開発に役立つ可能性があります。 その安定性と反応性により、さまざまな産業プロセスにおいて貴重な成分となっています。

科学的研究の応用

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient (API) due to its unique structure, which may allow it to interact with various biological targets:

- Antimicrobial Activity : The thiadiazole moiety is known for antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

Materials Science

Due to its stability and unique chemical properties, this compound can be utilized in the development of advanced materials:

- UV Absorption : Its structure may allow it to function as a UV filter in polymers and coatings, enhancing durability against photodegradation.

Biochemical Research

The compound's ability to modulate enzyme activity makes it valuable in biochemical assays:

- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving thiadiazoles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of similar pyrrolone derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects, suggesting that modifications like those found in 5-(4-(tert-butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one could enhance efficacy.

Case Study 2: Photostability in Coatings

Research into UV absorbers highlighted the effectiveness of compounds with similar structures in protecting polymer films from UV-induced degradation. This suggests that the target compound could be an effective additive in protective coatings.

作用機序

類似の化合物との比較

類似の化合物

- 5-(4-(tert-ブチル)フェニル)-4-(4-メトキシベンゾイル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-1H-ピロール-2(5H)-オン

- 5-(4-(tert-ブチル)フェニル)-4-(4-クロロベンゾイル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-1H-ピロール-2(5H)-オン

ユニークさ

5-(4-(tert-ブチル)フェニル)-4-(4-エトキシベンゾイル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-1H-ピロール-2(5H)-オンのユニークさは、特定の置換基にあり、これにより独特の化学的および物理的特性がもたらされます。 これらの特性は、類似の化合物と比較して、独自の反応性、安定性、および生物活性をもたらす可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound shares core structural motifs with several synthesized derivatives, differing primarily in aryl, acyl, and heterocyclic substituents. Key comparisons include:

*Calculated based on molecular formulas.

Key Functional Group Comparisons

- Aryl Substituents: The 4-(tert-butyl)phenyl group in the target compound (vs. 4-Dimethylaminophenyl (as in , Compound 21) offers basicity and hydrogen-bond donor capacity, contrasting with the electron-withdrawing tert-butyl group .

- Acyl Groups: 4-Ethoxybenzoyl (target) vs. 4-butoxybenzoyl (): Ethoxy provides moderate lipophilicity, while butoxy increases hydrophobicity, which may affect metabolic stability .

Heterocyclic Substituents :

- 5-Methyl-1,3,4-thiadiazol-2-yl (target) vs. benzothiazole (): Thiadiazole’s electron-deficient nature may enhance π-π stacking in protein binding, whereas benzothiazole offers a larger aromatic surface .

生物活性

The compound 5-(4-(tert-butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H28N2O3S

- Molecular Weight : 420.55 g/mol

This compound features a pyrrole ring substituted with various functional groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of the tert-butyl group enhances the stability of the molecule, potentially increasing its efficacy as a radical scavenger. A study demonstrated that structurally analogous compounds showed improved antioxidant activity in various assays, suggesting that this compound may also possess similar capabilities.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For instance, derivatives containing thiadiazole moieties have been reported to exhibit antibacterial and antifungal activities. The specific biological activity of 5-(4-(tert-butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one against different microbial strains remains to be fully elucidated but is an area of active research.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in several studies. The incorporation of the ethoxybenzoyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. Research on related pyrrole derivatives has shown a decrease in inflammatory markers in vitro and in vivo models, indicating that this compound could exhibit comparable effects.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Efficacy

A case study involving a series of pyrrole derivatives demonstrated that compounds with similar structural features exhibited antioxidant activities measured using DPPH and ABTS assays. The results indicated that increasing the hydrophobic character of the molecule enhanced its radical scavenging ability.

The proposed mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The presence of hydroxyl groups likely facilitates interactions with free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential mechanism for anti-inflammatory effects.

- Membrane Interaction : The lipophilic nature due to the tert-butyl group may enhance membrane penetration, allowing for direct interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。